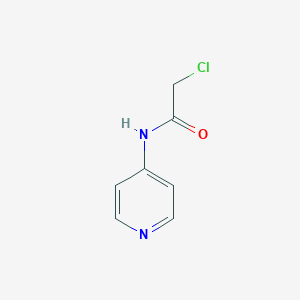
1-(4-Fluorophenyl)-3-phenylthiourea
Übersicht
Beschreibung
1-(4-Fluorophenyl)-3-phenylthiourea (FPPT) is a synthetic compound that is used for a variety of scientific research applications. It is an organosulfur compound, with a phenylthiourea group attached to a 4-fluorophenyl ring. FPPT is known for its ability to modulate the activity of enzymes and receptors, and has been studied for its potential to be used in drug development.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- 1-(4-Fluorophenyl)-3-phenylthiourea and its derivatives have been synthesized and characterized, with a focus on their structural and conformational properties. These compounds exhibit almost planar carbonyl and thiourea groups, and their molecular structure has been studied using techniques like X-ray diffraction and vibrational spectra analysis (Saeed, Erben, Shaheen, & Flörke, 2011).
Antipathogenic Activity
- Thiourea derivatives, including 1-(4-Fluorophenyl)-3-phenylthiourea, have been tested for their antipathogenic activity, particularly against bacterial strains known for biofilm growth. These compounds demonstrate potential as novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Organocatalysis
- The compound has been used as an organocatalyst for the chemoselective oxidation of sulfides, showcasing its efficiency in converting various sulfides to sulfoxides under mild conditions. This catalytic process can be repeated due to the compound's recoverability (Huang, Yi, & Cai, 2011).
Enzyme Inhibition and Mercury Sensing
- As an unsymmetrical thiourea derivative, it has shown efficiency in inhibiting acetylcholinesterase and butyrylcholinesterase, suggesting its potential in enzyme inhibition. Additionally, its ability to detect toxic metal mercury using spectrofluorimetric techniques has been explored (Rahman et al., 2021).
Corrosion Inhibition
- Phenylthiourea derivatives, including 1-(4-Fluorophenyl)-3-phenylthiourea, have been evaluated as corrosion inhibitors for carbon steel in acidic solutions. Their effectiveness increases with concentration and the thermodynamic parameters of their adsorption have been studied (Fouda & Hussein, 2012).
Fluorescent Chemosensors
- Derivatives of 1-(4-Fluorophenyl)-3-phenylthiourea have been developed as chemosensors for anions. These compounds exhibit a distinct fluorescence "ON" observation and color change when interacting with specific anions, indicating their potential in sensing applications (Wu et al., 2007).
Electrochemical Applications
- Electrochemical properties of compounds involving 1-(4-Fluorophenyl)-3-phenylthiourea have been studied, highlighting their potential in energy storage and electrochromic devices due to their high capacitance and stable optical properties (Topal, Topal, Ulukan, Ustamehmetoğlu, Ozturk, & Sezer, 2021).
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-3-phenylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2S/c14-10-6-8-12(9-7-10)16-13(17)15-11-4-2-1-3-5-11/h1-9H,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNYUNOFVOQYRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351248 | |
| Record name | 1-(4-fluorophenyl)-3-phenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-phenylthiourea | |
CAS RN |
370-16-1 | |
| Record name | NSC191412 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191412 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-fluorophenyl)-3-phenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-[(E)-inden-1-ylidenemethyl]phenyl]urea](/img/structure/B180963.png)
![2-[(E)-2-quinolin-4-ylethenyl]aniline](/img/structure/B180966.png)


![4-[(E)-2-quinolin-8-ylethenyl]aniline](/img/structure/B180969.png)
![4-[(E)-2-quinolin-7-ylethenyl]aniline](/img/structure/B180970.png)







